molecular formula C16H23ClN2O4S2 B3463112 1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine

1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine

Cat. No.: B3463112
M. Wt: 407.0 g/mol
InChI Key: GHFIWSVXBRDOGH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Properties

IUPAC Name

1-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S2/c17-15-8-7-14(24(20,21)18-9-3-1-4-10-18)13-16(15)25(22,23)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFIWSVXBRDOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine typically involves multi-step reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and chloro groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and chlorinating agents. The reaction conditions may involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine can be compared with other piperidine derivatives, such as:

    1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)piperidine: Similar structure but lacks the additional sulfonyl group.

    1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylpyridine: Contains a pyridine ring instead of a piperidine ring.

    1-(4-Chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylmorpholine: Contains a morpholine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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